alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5
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Overview
Description
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5: is a deuterated compound used primarily in proteomics research. It has the molecular formula C18H11D5ClNO and a molecular weight of 302.81 g/mol . This compound is a stable isotope-labeled analog of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride, which is often used in various chemical and biological studies.
Preparation Methods
The synthesis of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves several steps. The primary synthetic route includes the reaction of pyridine with benzophenone in the presence of a deuterating agent to introduce deuterium atoms. The reaction conditions typically involve the use of a strong acid like hydrochloric acid to form the hydrochloride salt
Chemical Reactions Analysis
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced forms.
Scientific Research Applications
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is widely used in scientific research, particularly in:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in proteomics to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves its interaction with specific molecular targets. It primarily acts by binding to proteins and altering their structure and function. The pathways involved include various enzymatic reactions and protein-protein interactions .
Comparison with Similar Compounds
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
alpha,alpha-Diphenyl-2-pyridinemethanol: The non-deuterated analog with similar chemical properties.
alpha,alpha-Diphenyl-2-pyrrolidinemethanol: A structurally similar compound with a pyrrolidine ring instead of a pyridine ring.
This compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring high precision and stability.
Properties
Molecular Formula |
C18H16ClNO |
---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)-phenyl-pyridin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C18H15NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-14,20H;1H/i1D,3D,4D,9D,10D; |
InChI Key |
ROMDRFVOHSEQMP-SQJASTRZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=N3)O)[2H])[2H].Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O.Cl |
Origin of Product |
United States |
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